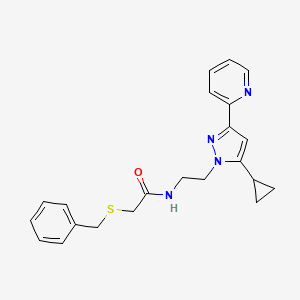
2-(benzylthio)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the benzylthio group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets. The cyclopropyl and pyridine moieties contribute to the compound's ability to modulate specific signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- HT29 (colon cancer)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15.0 |
| Compound B | MCF7 | 12.3 |
| Compound C | HT29 | 10.5 |
These results indicate a promising anticancer profile, with IC50 values suggesting potent activity against these cell lines .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of compounds in this class. For example, derivatives with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 25 |
| Compound E | E. coli | 30 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Study on Anticancer Properties
A study conducted by Mohammadi-Farani et al. (2014) synthesized a series of thiadiazole derivatives, including those structurally related to our compound, which were tested against human prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like Imatinib, highlighting their potential as effective anticancer agents .
Study on Antioxidant Activity
In a separate investigation, compounds similar to this compound were evaluated for their antioxidant properties using DPPH and ABTS assays. Results showed that these compounds had substantial free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(16-28-15-17-6-2-1-3-7-17)24-12-13-26-21(18-9-10-18)14-20(25-26)19-8-4-5-11-23-19/h1-8,11,14,18H,9-10,12-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUZWKTUVTGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CSCC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














